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Compound of Interest

Compound Name: Piroxicam Olamine

Cat. No.: B10859294

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Piroxicam and its
Olamine Salt

Disclaimer: Extensive literature searches for specific crystallographic and polymorphic data on
Piroxicam Olamine yielded limited results. The majority of published research focuses on the
parent compound, Piroxicam. This guide provides a comprehensive analysis of the well-
documented crystal structure and polymorphism of Piroxicam, which is foundational for
understanding the solid-state properties of its olamine salt. The experimental protocols and
analytical techniques described are directly applicable to the study of Piroxicam Olamine.

Introduction to Piroxicam and Piroxicam Olamine

Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class,
widely used for its analgesic and antipyretic properties.[1] It is classified as a Biopharmaceutics
Classification System (BCS) Class Il drug, characterized by low solubility and high permeability.
[2] The solid-state properties of Piroxicam, particularly its polymorphism, significantly influence
its physicochemical characteristics such as solubility, dissolution rate, and bioavailability.
Piroxicam Olamine is a salt of Piroxicam with ethanolamine, which is expected to exhibit
different physicochemical properties compared to the parent molecule.[3]

Polymorphism of Piroxicam

Piroxicam is known to exist in several crystalline forms, including anhydrous polymorphs and a
monohydrate.[4][5] The most commonly studied forms are designated as Form I, Form Il, Form
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[ll, and a monohydrate form.[4][5] These forms can interconvert under different environmental
conditions such as temperature, solvent, and mechanical stress.[4][6]

e Form | (B-form, cubic form, Form A): Generally considered the most thermodynamically
stable form.[4]

e Form Il (a-form, needle form, Form B): A metastable form that can convert to Form I.[4]
e Form IlI: A thermally unstable form.[4]
e Monohydrate Form: Contains water within its crystal lattice and can dehydrate to Form 1.[4]

The existence of these different polymorphic forms necessitates thorough solid-state
characterization during drug development to ensure product quality and performance.

Polymorphic Transformation Pathways of Piroxicam

The interconversion between the different polymorphic forms of Piroxicam is a critical aspect of
its solid-state chemistry. Understanding these transformations is essential for controlling the
final solid form of the drug substance.
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Figure 1: Polymorphic transformations of Piroxicam.

Physicochemical Properties of Piroxicam
Polymorphs

The different polymorphic forms of Piroxicam exhibit distinct physicochemical properties. A
summary of key quantitative data is presented below.

Table 1: Thermal Properties of Piroxicam Polymorphs
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Polymorphic Form Melting Point (°C) Enthalpy of Fusion (J/g)
Form | ~201-204 ~95-105

Form Il ~198-200 Not consistently reported
Monohydrate Dehydrates before melting Not applicable

Note: The values presented are approximate and can vary depending on the experimental
conditions.

Table 2: Solubility of Piroxicam Polymorphs

Polymorphic Form Aqueous Solubility (ug/mL) at 37°C
Anhydrate (Form I) Higher than Monohydrate
Monohydrate Lower than Anhydrate

The solubility of Piroxicam polymorphs is pH-dependent. The anhydrate form generally shows
a higher dissolution rate compared to the monohydrate form.[7]

Experimental Protocols for Polymorphism Analysis

A comprehensive analysis of the crystal structure and polymorphism of a pharmaceutical
compound like Piroxicam Olamine involves a combination of analytical techniques.

Experimental Workflow for Polymorphic Screening and
Characterization
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Figure 2: Workflow for polymorphic analysis.
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Detailed Methodologies

4.2.1. Crystallization Studies Polymorph screening is typically performed by crystallizing the
compound from a variety of solvents with different polarities under various conditions (e.g.,
slow evaporation, cooling crystallization, anti-solvent addition).[8]

e Protocol: Saturated solutions of Piroxicam Olamine would be prepared in various solvents
(e.g., ethanol, methanol, acetone, acetonitrile, water) at elevated temperatures. The
solutions would then be subjected to different cooling rates (slow and rapid) and evaporation
conditions to induce crystallization. The resulting solid phases would be isolated by filtration
and dried.

4.2.2. Powder X-Ray Diffraction (PXRD) PXRD is a primary technique for identifying and
differentiating crystalline forms. Each polymorph exhibits a unique diffraction pattern.

o Protocol: The powder sample is gently packed into a sample holder. The sample is then
irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is
measured as a function of the diffraction angle (20). The resulting diffractogram provides a
fingerprint of the crystalline phase.

4.2.3. Differential Scanning Calorimetry (DSC) DSC is used to measure the thermal properties
of a sample, such as melting point, enthalpy of fusion, and solid-state transitions.

e Protocol: A small amount of the sample (typically 2-5 mg) is accurately weighed into an
aluminum pan and hermetically sealed. The sample is then heated at a constant rate (e.g.,
10 °C/min) under a nitrogen purge. The heat flow to or from the sample is measured relative
to a reference pan, and the thermal events are recorded.

4.2.4. Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a
function of temperature. It is particularly useful for detecting the presence of solvates or
hydrates.

o Protocol: A sample is placed in a tared TGA pan and heated at a constant rate in a controlled
atmosphere (e.g., nitrogen).[9] The weight of the sample is continuously monitored, and any
weight loss or gain is recorded as a function of temperature.
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4.2.5. Fourier-Transform Infrared (FTIR) and Raman Spectroscopy Vibrational spectroscopy
techniques like FTIR and Raman are sensitive to the molecular environment and can be used
to differentiate polymorphs based on differences in their vibrational spectra, particularly in
regions corresponding to hydrogen bonding.[10][11]

o Protocol (FTIR-ATR): A small amount of the sample is placed on the attenuated total
reflectance (ATR) crystal, and pressure is applied to ensure good contact. The infrared
spectrum is then collected.

e Protocol (Raman): The sample is placed under the microscope objective of a Raman
spectrometer, and a laser is focused on the sample. The scattered light is collected and
analyzed to generate the Raman spectrum.

Conclusion

While specific data on the crystal structure and polymorphism of Piroxicam Olamine is not
readily available in the public domain, the extensive research on Piroxicam provides a robust
framework for its characterization. The polymorphic behavior of Piroxicam highlights the critical
importance of solid-state analysis in the development of pharmaceuticals. The experimental
protocols detailed in this guide are standard methodologies that can be effectively applied to a
thorough investigation of Piroxicam Olamine to elucidate its crystal forms and their properties,
thereby ensuring the development of a stable and efficacious drug product. Researchers and
drug development professionals are encouraged to apply these techniques to build a
comprehensive solid-state profile for Piroxicam Olamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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